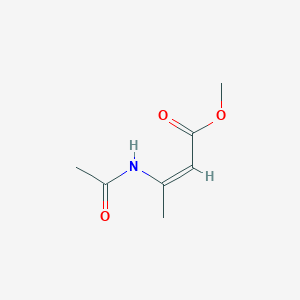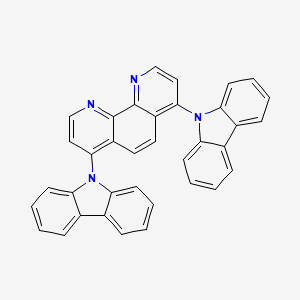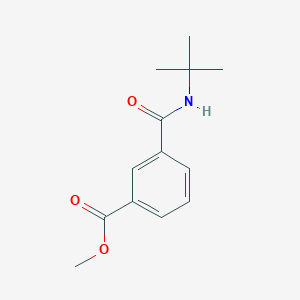![molecular formula C13H9NO B3149778 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 6781-76-6](/img/structure/B3149778.png)
6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile
描述
6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a hydroxyl group at the 6-position and a nitrile group at the 3-position on one of the benzene rings makes this compound unique. Biphenyl derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile can be achieved through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. For example, the reaction between 6-bromo-[1,1’-biphenyl]-3-carbonitrile and phenylboronic acid in the presence of a palladium catalyst and potassium carbonate in a solvent such as tetrahydrofuran can yield the desired product .
Industrial Production Methods
Industrial production of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and reduced reaction times. Additionally, the use of recyclable palladium catalysts and green solvents can make the process more environmentally friendly .
化学反应分析
Types of Reactions
6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-oxo-[1,1’-biphenyl]-3-carbonitrile.
Reduction: Formation of 6-hydroxy-[1,1’-biphenyl]-3-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The hydroxyl and nitrile groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
相似化合物的比较
Similar Compounds
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: Known for its potential as an EGFR tyrosine kinase allosteric inhibitor.
6-Hydroxy-2-(4’-methoxy[1,1’-biphenyl]-4-yl)-2-methyl-2H-pyran-3(6H)-one: Used in the development of advanced materials.
Uniqueness
6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific positioning of its hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
4-hydroxy-3-phenylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRBQQPRNWXECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine](/img/structure/B3149724.png)


![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-pentynoate](/img/structure/B3149752.png)
![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)




